1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methylpropyl group. This compound is of interest due to its unique structure and potential reactivity, making it a subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane can be achieved through several methods:
Cyclopropanation Reaction: Starting with an appropriate alkene, a cyclopropanation reaction can be carried out using a bromomethylating agent in the presence of a catalyst.
Halogenation: Another method involves the halogenation of a pre-formed cyclopropane ring with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation/Reduction: Various oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving cyclopropane derivatives.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane would depend on the specific reactions it undergoes. Generally, the bromomethyl group is reactive and can participate in nucleophilic substitution or elimination reactions, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
1-Bromomethylcyclopropane: Lacks the 2-methylpropyl group.
1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-ethylcyclopropane: Similar structure but with an ethyl group instead of the 2-methylpropyl group.
Properties
Molecular Formula |
C8H15Br |
---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C8H15Br/c1-7(2)5-8(6-9)3-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
IRYVJOIDAYZTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.